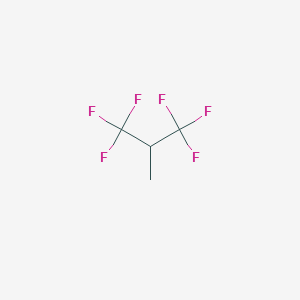

1,1,1,3,3,3-Hexafluoro-2-methylpropane

Description

Significance of Organofluorine Compounds in Modern Chemical Research

The significance of organofluorine compounds stems from the unique properties of the fluorine atom and the carbon-fluorine bond. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen in organic molecules with minimal steric impact. The C-F bond is one of the strongest single bonds in organic chemistry, with an average bond energy of around 480 kJ/mol. sigmaaldrich.com This inherent strength confers high thermal and metabolic stability to fluorinated molecules. fishersci.com

The incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. chemicalbook.com Key effects include:

Enhanced Lipophilicity: Fluorine substitution can increase a molecule's solubility in lipids, which can improve its ability to cross biological membranes. nih.gov

Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, which can prolong the active life of a drug molecule in the body. fishersci.comnih.gov

Conformational Changes: The high electronegativity of fluorine can influence the electronic environment of a molecule, affecting its shape and how it interacts with biological targets.

Modified Acidity/Basicity: Attaching fluorine-containing groups, like the trifluoromethyl (CF3) group, can significantly increase the acidity of nearby functional groups. sigmaaldrich.com

These unique characteristics have made organofluorine compounds indispensable in numerous sectors. An estimated 20% of all pharmaceuticals and over half of agrochemicals contain fluorine. sigmaaldrich.comfishersci.com Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the antibiotic ciprofloxacin. sigmaaldrich.comnih.gov Beyond medicine and agriculture, these compounds are crucial in materials science for creating fluoropolymers like Teflon, as well as in refrigerants, solvents, and surfactants. sigmaaldrich.com

Strategic Importance of Perfluorinated Alkyl Chains in Molecular Design

Perfluorinated alkyl chains, where all hydrogen atoms on a carbon chain are replaced by fluorine, are fundamental building blocks in molecular design. These structures, often referred to as per- and polyfluoroalkyl substances (PFAS), are synthetic chemicals whose properties are dominated by the high density of strong C-F bonds. acs.org This high degree of fluorination makes them exceptionally resistant to degradation by thermal, chemical, or biological processes. youtube.com

The strategic incorporation of these chains into a larger molecule is a powerful design tool for achieving specific properties:

Chemical Inertness and Stability: The strength of the C-F bonds renders the perfluorinated chain highly resistant to chemical attack, making materials that incorporate them durable and suitable for harsh environments. youtube.com

Hydrophobicity and Oleophobicity: Perfluorinated chains are both water-repelling (hydrophobic) and oil-repelling (oleophobic). This dual repellency is the basis for their widespread use in surface coatings for textiles, paper, and cookware to provide stain and water resistance.

Surfactant Properties: When a hydrophilic (water-attracting) group is attached to a hydrophobic perfluorinated alkyl chain, the resulting molecule can act as a highly effective surfactant. These fluorosurfactants are used in applications requiring the reduction of surface tension, such as in firefighting foams and leveling agents for paints. rsc.org

Bioaccumulation Potential: A significant aspect of perfluorinated alkyl chain design is its environmental and biological persistence. Longer chains, in particular, have shown a tendency to bioaccumulate, which has led to a shift in research and manufacturing towards shorter-chain alternatives and other fluorinated structures. acs.orgnih.gov

The unique electronic nature of the perfluorinated chain can also be leveraged in the design of advanced materials, such as polymers for electronics, where their properties can influence charge mobility and ambient stability. rsc.org

Overview of Research Trajectories for Fluorinated Alkanes

Research into fluorinated alkanes is a dynamic field, driven by the need for new materials and molecules with tailored properties, as well as by environmental considerations. google.com

Current research trajectories can be summarized in several key areas:

Development of Novel Synthesis Methods: A primary focus is on creating more efficient, selective, and safer methods for fluorination. Traditional techniques often require harsh conditions or hazardous reagents. google.com Modern research emphasizes the development of new fluorinating agents, such as Selectfluor, and the use of techniques like electrochemical fluorination that operate under milder conditions. google.com Catalytic methods are also being explored to improve the efficiency and selectivity of introducing fluorine into alkane structures. google.com

Emerging Applications: Researchers are actively exploring new uses for fluorinated alkanes. In biomedical research, their high fluorine content makes them excellent contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI), enabling the sensitive tracking of biological processes. google.com Their unique dissolving capacities are also being investigated for applications like artificial blood substitutes, which can carry and deliver oxygen. chemicalbook.com In the energy sector, their thermal stability and low dielectric constants make them candidates for use in energy storage and conversion systems. google.com

Environmental and Health Focus: A major driver of current research is the environmental impact of certain fluorinated compounds, particularly long-chain PFAS. This has spurred a significant shift towards designing and synthesizing shorter-chain alternatives and other fluorinated molecules that are less persistent and bioaccumulative. nih.gov Research is also focused on understanding the conformational geometries of fluorinated alkanes to better predict their interactions and environmental fate. chemicalbook.com

Advanced Materials: The chemical inertness and stability of fluorinated alkanes make them suitable for creating specialized materials. Research is ongoing in their use for surface coatings to create non-stick and water-repellent surfaces, as potential next-generation refrigerants with lower global warming potential, and as components in materials for aerospace applications. google.com

Data for 1,1,1,3,3,3-Hexafluoro-2-methylpropane

While broad research on fluorinated alkanes is extensive, detailed, peer-reviewed studies focusing specifically on the applications and reaction chemistry of this compound are limited in publicly accessible literature. The compound is available commercially for research purposes. scbt.com Its fundamental properties have been calculated and are available through chemical databases.

| Property | Value | Source |

|---|---|---|

| CAS Number | 382-09-2 | nih.govscbt.com |

| Molecular Formula | C₄H₄F₆ | nih.gov |

| Molecular Weight | 166.06 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2,2-Bis(trifluoromethyl)propane, 1,1-bis(Trifluoromethyl)ethane | nih.gov |

| XLogP3 | 3.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6/c1-2(3(5,6)7)4(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIWPODDHGBZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380835 | |

| Record name | 1,1-bis(Trifluoromethyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-09-2 | |

| Record name | 1,1-bis(Trifluoromethyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1,1,1,3,3,3 Hexafluoro 2 Methylpropane

Established Synthetic Routes for 1,1,1,3,3,3-Hexafluoro-2-methylpropane

The construction of the hexafluoroisobutane framework can be approached through various established methodologies, including the functionalization of pre-fluorinated precursors and the introduction of fluorine to a hydrocarbon skeleton.

A potential synthetic pathway to this compound involves the decarbonylation of 2,2-Bis(trifluoromethyl)propionyl fluoride (B91410). While direct literature detailing this specific transformation is scarce, the reaction is plausible based on established principles of organic synthesis. The decarbonylation of acyl fluorides can be induced under thermal or photochemical conditions, or by using a transition metal catalyst, to yield the corresponding fluoroalkane.

This reaction would be analogous to the decarboxylation of related compounds, such as 3,3,3-trifluoro-2,2-dimethylpropanoic acid, which has been used to generate the C(CF3)Me2 radical for addition to heteroarenes. acs.org In a similar vein, the removal of the carbonyl group (CO) from the propionyl fluoride precursor would directly yield the target hexafluoroisobutane structure. The high stability of the C-F bonds in the trifluoromethyl groups would likely be preserved during such a transformation.

Alternative methods provide different strategic entries to the hexafluoroisobutyl skeleton. One notable approach involves the in-situ generation of hexafluoroisobutene from 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane. academie-sciences.fr Under basic conditions, the starting material undergoes β-elimination of hydrogen bromide to form the highly reactive hexafluoroisobutene intermediate. academie-sciences.fr This electrophilic alkene can then be trapped by various nucleophiles in a tandem reaction sequence to introduce the hexafluoroisobutyl group. academie-sciences.fr

Another powerful strategy for synthesizing fluorinated alkanes is the direct fluorination of C-H bonds. While not a route to build the carbon skeleton, it can be used to introduce fluorine into a pre-existing isobutane framework. This avoids the need for handling highly reactive fluorinating agents and offers a more direct path. For instance, methods for the direct/electrochemical fluorination are established industrial processes for producing per- and polyfluoroalkyl substances (PFAS). nih.govrsc.org

Table 1: Comparison of Alternative Synthetic Approaches

| Method | Precursor | Key Intermediate | Description |

|---|---|---|---|

| Hexafluoroisobutylation | 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | Hexafluoroisobutene | In-situ generation of an electrophilic alkene followed by nucleophilic attack to form the target skeleton. academie-sciences.fr |

| Direct C-H Fluorination | Isobutane or related branched alkane | N/A | Direct replacement of hydrogen with fluorine on a pre-existing carbon framework, often using catalytic methods. nih.govrsc.org |

Advanced Organic Synthesis Techniques Employed

Modern synthetic chemistry offers a toolkit of advanced techniques that can be applied to the synthesis of complex fluorinated molecules like hexafluoroisobutane, often providing milder conditions and higher selectivity.

Photochemical and Electrochemical Strategies : These methods represent a greener approach to generating perfluoroalkylated compounds. researchgate.net Photoinduced, copper-catalyzed direct perfluoroalkylation of C-H bonds using perfluoroalkyl iodides is one such example. researchgate.net Electrochemical oxidation can also be used to create reactive intermediates, overcoming the high activation energy often required for nucleophilic fluorination. researchgate.net

Radical Fluorination : The generation of carbon-centered radicals followed by trapping with a fluorine source is a powerful method. A metal-free approach uses triethylborane (BEt₃) and oxygen as a radical initiator system, which is considered suitable for industrial-scale monofluorination due to its low toxicity and straightforward workup. rsc.orgnsf.gov Another strategy involves the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids with reagents like Selectfluor. organic-chemistry.org

Flow Chemistry : The use of continuous-flow microreactors for fluorination reactions provides significant advantages in terms of safety and control. These systems allow for precise management of reaction temperature and time, which is particularly important when handling highly reactive or hazardous fluorinating agents. acs.org

Catalytic Strategies in the Formation of Fluorinated Propanes

Catalysis is central to achieving efficient and selective C-F bond formation. Various catalytic systems have been developed for the fluorination of aliphatic compounds, which are applicable to the synthesis of fluorinated propanes.

Manganese Catalysis : Manganese porphyrin and manganese salen complexes have emerged as effective catalysts for the oxidative fluorination of aliphatic C-H bonds. nih.govnih.govprinceton.eduresearchgate.net These catalysts operate under mild conditions and utilize simple fluoride ion sources like silver fluoride (AgF) or tetrabutylammonium fluoride. nih.govresearchgate.net They can achieve fluorination at previously inaccessible unactivated sites, offering high yields of monofluorinated products in a single step. princeton.eduresearchgate.net

Palladium Catalysis : Palladium-catalyzed C-H fluorination is a well-established method, particularly for arenes, but has also been extended to C(sp³)-H bonds. rsc.orgchinesechemsoc.orgnih.gov These methods often employ a directing group strategy to control the regioselectivity of the fluorination. chinesechemsoc.orgnih.gov

Iron Catalysis : Simple and inexpensive iron catalysts, such as Fe(acac)₂, have been shown to be effective for the fluorination of benzylic C-H bonds using Selectfluor. nsf.gov

Organocatalysis : Chiral organocatalysts can be used to achieve enantioselective fluorination, which is crucial for the synthesis of chiral fluorinated molecules. These catalysts typically activate the substrate to form a nucleophilic intermediate that then reacts with an electrophilic fluorinating agent. nih.gov

Table 2: Overview of Catalytic Systems for Aliphatic Fluorination

| Catalyst Type | Metal Center | Typical Application | Fluorine Source |

|---|---|---|---|

| Porphyrin/Salen Complexes | Manganese (Mn) | Oxidative C(sp³)-H Fluorination nih.govnih.gov | Fluoride Ion (e.g., AgF) nih.gov |

| Palladium Complexes | Palladium (Pd) | Directed C(sp³)-H Fluorination chinesechemsoc.org | Electrophilic (e.g., NFSI) rsc.org |

| Acetylacetonate Complexes | Iron (Fe) | Benzylic C-H Fluorination nsf.gov | Electrophilic (e.g., Selectfluor) nsf.gov |

| Cinchona Alkaloids | N/A (Organocatalyst) | Enantioselective α-Fluorination nsf.govnih.gov | Electrophilic (e.g., NFSI) nsf.gov |

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is key to optimizing existing methods and developing new ones. The synthesis of fluorinated alkanes often proceeds through radical or organometallic intermediates.

For the manganese-porphyrin catalyzed C-H fluorination, mechanistic studies suggest a pathway involving a high-valent oxomanganese(V) species. nih.govprinceton.edu This powerful oxidant is responsible for abstracting a hydrogen atom from the aliphatic substrate, generating a carbon-centered radical. The fluorine atom is subsequently delivered from a manganese(IV) fluoride intermediate, which has been isolated and characterized, to form the C-F bond and regenerate the catalyst. nih.govprinceton.edu

In radical fluorination reactions, the mechanism typically begins with the generation of a carbon-based radical. acs.org In silver-catalyzed decarboxylative fluorination, for example, a single electron transfer (SET) from the carboxylate to the silver catalyst initiates the process. The resulting radical is then intercepted by an electrophilic fluorine source like Selectfluor. organic-chemistry.org Similarly, in photoredox catalysis, the excited photocatalyst initiates an electron transfer cascade to generate the substrate radical, which then reacts to form the final fluorinated product.

The hexafluoroisobutylation reaction, proceeding through the hexafluoroisobutene intermediate, likely follows a nucleophilic addition (Michael-type) mechanism. The electron-withdrawing nature of the two trifluoromethyl groups makes the double bond of hexafluoroisobutene highly electrophilic and susceptible to attack by nucleophiles. academie-sciences.fr

Chemical Reactivity and Transformation Mechanisms Involving 1,1,1,3,3,3 Hexafluoro 2 Methylpropane and Its Structural Analogues

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 1,1,1,3,3,3-hexafluoro-2-methylpropane and its analogues is significantly influenced by the presence of multiple fluorine atoms. These atoms create polarized bonds due to the high electronegativity of fluorine, making adjacent carbon atoms electrophilic, or electron-poor. sydney.edu.au This polarization facilitates attacks by nucleophiles, which are electron-rich species, leading to nucleophilic substitution reactions where a nucleophile replaces another group. sydney.edu.au

In saturated alkyl compounds, nucleophilic substitution is a common reaction. The electron-rich nucleophile attacks the electrophilic carbon atom of the alkyl group, resulting in a substituted product and displacing another nucleophile, known as the leaving group. sydney.edu.au The efficiency of this reaction is highly dependent on the nature of the leaving group; stable nucleophiles, which are the conjugate bases of strong acids, are generally the best leaving groups. sydney.edu.au

Conversely, electrophilic reactions involve an electrophile, an electron-poor species, attacking an electron-rich site. sydney.edu.au In the context of fluorinated propanes, the high degree of fluorination generally deactivates the molecule towards electrophilic attack unless there are other functional groups present that can provide an electron-rich center. The mechanism of these reactions, whether nucleophilic or electrophilic, is influenced by factors such as the stability of any carbocation intermediates that may form. edubull.com

Carbene Generation and Reactivity from Bis(trifluoromethyl) Moieties

Bis(trifluoromethyl) moieties are precursors for generating highly reactive carbene intermediates. For instance, the reduction of an iridium complex containing a perfluoroisopropyl group, Cp(CO)IrI[CF(CF₃)₂], leads to the formation of the first crystallographically characterized bis(trifluoromethyl)carbene complex, Cp(CO)Ir=C(CF₃)₂. researchgate.net Further reduction of this carbene complex can yield a perfluoroallene (B1614800) complex. researchgate.net

The synthesis of cyclopropanes with geminal trifluoromethyl groups has been achieved through the use of fluorinated carbene precursors. beilstein-journals.org For example, diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, a stable diazo reagent containing both a trifluoromethyl and a difluoromethylphosphonate moiety, has been synthesized and used in copper(I)-catalyzed cyclopropanation reactions with various alkenes. beilstein-journals.org This method provides a route to new cyclopropanes in good to very good yields under mild conditions. beilstein-journals.org The lack of application of highly fluorinated diazo compounds in the past was partly due to their low accessibility and high volatility. beilstein-journals.org

Recent advancements have also focused on the biocatalytic generation of carbenes for asymmetric synthesis. Engineered variants of cytochrome c₅₅₂ have been used to catalyze the asymmetric N–H carbene insertion reaction of benzyl (B1604629) 2-diazotrifluoropropanoate with a broad range of aryl amines, producing chiral α-trifluoromethyl amino esters with high yields and enantioselectivity. nih.gov Computational studies suggest that these reactions proceed through the formation of an iron ylide complex. nih.gov

Cycloaddition Reactions of Fluorinated Alkenes and Thietanes

Fluorinated alkenes are valuable building blocks in cycloaddition reactions for the synthesis of fluorinated molecules. olemiss.edu These reactions are powerful tools for constructing cyclic and polycyclic structures. nih.gov For example, fluoronitroalkenes can undergo 1,3-dipolar cycloaddition reactions to create various mono-fluorinated molecules. olemiss.edu

A catalyst-free [4+2] cycloaddition process has been developed between in situ-generated trifluoromethyl-containing 1,2-diazabuta-1,3-dienes and simple olefins. nih.gov This reaction, proceeding under mild conditions, yields trifluoromethyl-containing 1,4,5,6-tetrahydropyridazine (B8734711) compounds in high yields. nih.gov The reaction is initiated by the dehydrohalogenation of an α-bromotrifluoromethyl acylhydrazone in the presence of a base to form a 1,2-diazabuta-1,3-diene intermediate, which then undergoes a Diels-Alder reaction with an alkene. nih.gov

Furthermore, 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂) is a versatile reagent that readily participates in [2+1], [3+2], and [3+3]-cycloaddition reactions, providing access to a variety of trifluoromethylated heterocycles. researchgate.net Lewis base catalysis has been employed for triazene-heterocyclic alkene cycloaddition reactions of oxa-/aza-benzonorbornadienes and coumarins with CF₃CHN₂, leading to the formation of trifluoromethylated pyrazolines and pyrazoles. researchgate.net

Functionalization of Bis(trifluoromethyl)propane Derivatives

The functionalization of bis(trifluoromethyl)propane derivatives often leverages the unique reactivity imparted by the fluorine atoms. Radical-based strategies offer an alternative to traditional methods that may involve toxic reagents like hexafluoroacetone. nih.govresearchgate.net A novel masked bis(trifluoromethyl)carbinolation reagent has been developed to generate bis(trifluoromethyl)carbinol radical species with enhanced electrophilicity under mild photocatalytic conditions. nih.govresearchgate.net This approach facilitates chloro- and oxy-bis(trifluoromethyl)carbinolation of alkenes and selective C2-H bis(trifluoromethyl)carbinolation of heteroarenes, providing access to a diverse array of alkyl and aryl bis(trifluoromethyl)carbinols. nih.govresearchgate.net

Reactivity of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol as a Reactant

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol serves as a versatile reactant in various chemical syntheses. It is utilized in the preparation of volatile sodium, yttrium, and zirconium fluoroalkoxides and in the synthesis of precursors for per- and polyfluoroethers. fishersci.com It can also be used to synthesize ethyl zinc fluoroalkoxide complexes with diethyl zinc and vanadium-alkylidene complexes in the presence of hexane. sigmaaldrich.com Furthermore, it acts as an activator for the chemical fixation of carbon dioxide onto epoxides and as a reagent in the synthesis of highly substituted furfuryl alcohols and amines. The gas-phase kinetics of its reactions with OH radicals and Cl atoms have been measured, providing important data for atmospheric chemistry.

Role of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a Reaction Promoter and Solvent in Related Systems

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has gained significant attention as a solvent and reaction promoter due to its unique properties, including high polarity, strong hydrogen-bonding ability, high ionizing power, and low nucleophilicity. capes.gov.brresearchgate.netbohrium.com It is particularly effective in promoting a wide range of challenging chemical reactions, often leading to increased reaction rates and yields. publish.csiro.auresearchgate.net HFIP is often used in conjunction with Lewis or Brønsted acid catalysts, where it can activate the catalyst by forming hydrogen bonds with both the catalyst and the substrate. publish.csiro.au

HFIP has been shown to be an efficient solvent for synthesizing resorcin[n]arenes in the presence of catalytic amounts of HCl at room temperature. researchgate.net It is also used as a solvent for liquid-phase peptide chemistry and for the analysis of various polymers due to its ability to dissolve polyesters, polyamides, and other polymers. mantsen.com

Brønsted Acidity and Hydrogen-Bond Donation in Catalysis

The catalytic activity of HFIP is closely linked to its Brønsted acidity (pKa = 9.3) and its capacity as a strong hydrogen-bond donor. researchgate.net These properties allow it to stabilize cationic intermediates and activate molecules through hydrogen bonding without the need for a separate catalyst. researchgate.net

In many Lewis and Brønsted acid-catalyzed transformations, HFIP cooperates with the catalyst through hydrogen-bond clusters, a mechanism akin to Lewis- or Brønsted acid-assisted-Brønsted acid catalysis. capes.gov.br For example, in combination with para-toluenesulfonic acid (pTSA), HFIP has been shown to assist in promoting carbonyl-olefin metathesis reactions. researchgate.netnih.gov Experimental and computational studies have revealed that HFIP solvent assists the pTSA Brønsted acid catalyst through hydrogen-bonding networks. researchgate.netnih.gov

Similarly, in the synthesis of furan (B31954) derivatives, HFIP acts as a highly ionizing and strong hydrogen-bonding solvent that coordinates to pTSA, rendering it a much stronger Brønsted acid. publish.csiro.au This catalytic system efficiently cyclizes ynone substrates to produce 2-aryl-3-carboxylate ester furans and 2,3-diaryl furans in high yields under mild conditions. publish.csiro.au

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | 382-09-2 | C4H4F6 | 166.06 | N/A | N/A |

| 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol | 1515-14-6 | C4H4F6O | 182.06 | 60-62 | N/A |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 920-66-1 | C3H2F6O | 168.04 | 59 | -4 |

Influence on Reaction Selectivity and Efficiency

While direct research on the catalytic influence of this compound is limited, extensive studies on its close structural analogue, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), provide significant insights into how highly fluorinated compounds can modulate the selectivity and efficiency of chemical reactions. The unique properties of HFIP, such as its strong hydrogen-bonding ability, high ionizing power, and low nucleophilicity, are instrumental in this context. researchgate.netresearchgate.netnih.gov These characteristics allow it to stabilize ionic intermediates, act as a proton donor, and participate in a variety of other intermolecular interactions that can profoundly affect reaction outcomes. researchgate.netnih.gov

In transition metal-catalyzed reactions, particularly those involving palladium, HFIP has demonstrated an exceptional ability to improve both yield and selectivity. nih.govrsc.org For instance, in distal aromatic C–H functionalization reactions, the use of HFIP as a solvent has proven to be almost irreplaceable for achieving high efficiency and selectivity. nih.govrsc.org The solvent's capacity to form hydrogen bonds is thought to help in directing the transition metal catalyst to the target C–H bond, thereby controlling regioselectivity. rsc.org Furthermore, by creating steric hindrance in the transition state, HFIP can enhance stereoselectivity in asymmetric C–H activation processes. nih.gov

The effect of HFIP on reaction selectivity is also prominently observed in rhodium-catalyzed cyclopropanation reactions. acs.org In these transformations, switching the solvent to HFIP can lead to dramatic changes in enantioselectivity, and in some cases, even a complete reversal of the stereochemical outcome. acs.org This is attributed to the solvent's ability to form strong hydrogen bonds with the catalyst and carbene intermediates, thereby altering the steric and electronic environment of the catalytic system. acs.org

Moreover, in the realm of gold-catalyzed cycloisomerization reactions, HFIP functions not just as a solvent but also as a potent activator. strath.ac.uk It facilitates the activation of the Au-Cl bond through hydrogen bonding, which is crucial for initiating the catalytic cycle. strath.ac.uk This dual role of HFIP enables highly efficient cyclization reactions with very low catalyst loadings. strath.ac.uk

The influence of HFIP extends to oxidative cross-coupling reactions, where it promotes selective hetero-coupling over the often-competing homo-coupling pathway. researchgate.net By solvating the reacting species through hydrogen bonds, HFIP can control their reactivity and favor the formation of the desired cross-coupled product. researchgate.net The table below summarizes the notable effects of HFIP on the selectivity of various reactions.

Table 1: Influence of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) on Reaction Selectivity

| Reaction Type | Catalyst | Effect of HFIP | Reference |

|---|---|---|---|

| Distal Aromatic C–H Functionalization | Palladium | Enhanced yield and regioselectivity | nih.govrsc.org |

| Asymmetric C–H Activation | Palladium | Enhanced stereoselectivity | nih.gov |

| Cyclopropanation | Rhodium | Dramatic changes and reversal of enantioselectivity | acs.org |

| Cycloisomerization | Gold | Enabled high catalytic activity and efficiency | strath.ac.uk |

| Oxidative Cross-Coupling | Not specified | Promoted selective hetero-coupling | researchgate.net |

Applications in Advanced Materials Science and Polymer Chemistry

Incorporation of Bis(trifluoromethyl)propane Structural Units in Polymers

The introduction of bis(trifluoromethyl)propane, or hexafluoroisopropylidene (6F), units into polymer backbones is a widely adopted strategy to enhance the performance of materials like polyimides, polyamides, and poly(ether ketone)s. The bulky, fluorine-rich 6F group disrupts chain packing, which in turn improves solubility and processability without compromising thermal stability. This kpi.uamodification leads to several beneficial changes in polymer properties, including:

Increased Solubility: The 6F group enhances the solubility of otherwise intractable aromatic polymers, making them easier to process into films, coatings, and fibers.

Enhanced Thermal Stability: Polymers containing the 6F moiety exhibit high glass transition temperatures and thermal decomposition resistance.

kpi.uaImproved Optical Transparency: The presence of the 6F group can reduce color intensity and increase optical clarity in polymer films.

Lower Dielectric Constant: The fluorine content contributes to a lower dielectric constant, a critical property for microelectronics applications.

nasa.govReduced Water Absorption: The hydrophobic nature of the trifluoromethyl groups leads to lower moisture uptake.

These combined properties make 6F-containing polymers highly valuable for applications in the aerospace and electronics industries.

Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The use of linkers derived from 1,1,1,3,3,3-Hexafluoro-2-methylpropane in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is an emerging area of research. These porous crystalline materials are constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds between organic building blocks (in COFs).

Wh nih.govresearchgate.netsciopen.comiipseries.orgile the application of fluorinated linkers, in general, is known to enhance the properties of MOFs and COFs, such as chemical stability and gas sorption capabilities, specific examples utilizing the bis(trifluoromethyl)propane structure are not yet widely reported. However, related fluorinated structures have been successfully incorporated. For instance, a 2D covalent organic framework, TpTFMB, was fabricated using 2,2'-bis(trifluoromethyl)benzidine (B1298469) as a building block. This material demonstrated the potential for high-resolution separation of isomers due to the presence of the trifluoromethyl functional groups.

The introduction of the bulky and hydrophobic bis(trifluoromethyl)propane moiety into MOF and COF structures could potentially lead to materials with unique pore environments, enhanced stability, and specific affinities for fluorinated guest molecules. Further research in this area is anticipated to unlock new functionalities for these advanced porous materials.

Development of Fluorinated Epoxides and Cyclopropanes in Specialized Materials

The this compound structural unit and its precursors are also valuable in the synthesis of specialized fluorinated monomers like epoxides and cyclopropanes.

Fluorinated epoxides are important building blocks in the synthesis of fluoropolymers with enhanced chemical resistance, low surface energy, and high thermal stability. These researchgate.net epoxides can be incorporated into epoxy resins to improve their performance characteristics for applications in coatings, adhesives, and composites.

The synthesis of highly fluorinated cyclopropanes is another area of interest. These nih.gov compounds can be prepared through various methods, including the reaction of fluorinated olefins with reagents like hexafluoropropylene oxide. The r nih.govesulting fluorinated cyclopropanes can serve as unique monomers or intermediates in the synthesis of advanced materials with tailored properties. For e researchgate.netrsc.orgxample, the incorporation of the rigid and strained cyclopropyl (B3062369) ring can influence the thermal and mechanical properties of polymers, while the fluorine content imparts hydrophobicity and chemical resistance.

Environmental Considerations in the Synthesis and Industrial Production of Fluorinated Propanes

Development of Environmentally Benign Synthetic Processes

The drive toward sustainable chemical manufacturing has led to a re-evaluation of traditional synthetic pathways for fluorinated compounds. The core goals are to enhance efficiency, improve economic feasibility, and lessen the environmental impact of production researchgate.net.

Conventional methods for producing fluorinated propanes often involve the fluorination of chlorinated precursors using hydrogen fluoride (B91410), a highly corrosive and hazardous substance, sometimes in the presence of catalysts like antimony pentachloride google.com. Recognizing the risks associated with these materials, the development of environmentally benign processes focuses on several key areas:

Alternative Reagents and Catalysts: Research aims to replace harsh reagents with safer alternatives and to develop more efficient and recyclable catalysts. The use of supported catalysts, such as antimony pentachloride on activated carbon, has been explored for gas-phase fluorination reactions google.com.

Green Solvents: Traditional organic syntheses often rely on high-boiling dipolar aprotic solvents, which can be difficult to remove and recycle researchgate.net. Green chemistry promotes the use of less hazardous solvents. For some processes, alternatives like water or supercritical carbon dioxide are being explored, as they are non-toxic, inexpensive, and readily available mdpi.com. For instance, novel aqueous methods have been successfully developed for the synthesis of certain fluorinated polyimides, demonstrating the potential for reducing reliance on organic solvents researchgate.net.

Process Intensification: This involves designing processes that are more efficient in terms of energy and material usage. This can include optimizing reaction conditions to maximize yield and minimize byproduct formation.

One of the known synthetic routes to 1,1,1,3,3,3-Hexafluoro-2-methylpropane starts from 2,2-bis(trifluoromethyl)propionyl fluoride chemicalbook.com. The environmental profile of such a synthesis would depend heavily on the specific reagents, solvents, and reaction conditions employed, with a focus on avoiding persistent or toxic substances.

Strategies for Waste Minimization and Process Efficiency in Fluorination

Waste minimization is a critical component of green chemical production, focusing on source reduction and recycling to reduce the volume and toxicity of hazardous waste nc.gov. In fluorination processes, efficiency is paramount to minimizing waste.

Key strategies include:

Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reactant ratios can significantly improve the yield and selectivity of the desired product, thereby reducing the formation of unwanted byproducts. In some gas-phase fluorination reactions, conducting the process under pressure can enhance the physical adsorption of reactants onto the catalyst surface, increasing the reaction rate google.com.

Catalyst Efficiency: The choice of catalyst is crucial. An effective catalyst can increase the reaction speed and steer the reaction towards the desired product, minimizing side reactions and waste.

Material Recycling: A major strategy for improving process efficiency is the recovery and recycling of unreacted starting materials. In industrial fluorination, unreacted hydrogen fluoride is often separated from the product stream and reused in the process. Similarly, mobile distillation units can be employed to recover and reuse solvents on-site, decreasing disposal costs nc.gov.

Byproduct Valorization: Where possible, byproducts can be converted into valuable materials, turning a waste stream into a revenue stream.

The following table summarizes general approaches to enhancing process efficiency and minimizing waste.

| Strategy | Description | Potential Benefit in Fluorination |

| Source Reduction | Modifying processes to generate less waste from the outset, such as by improving reaction selectivity. | Reduces the formation of halogenated byproducts and unreacted intermediates. |

| In-process Recycling | Separating and reusing unreacted materials within the same process loop. | Conserves valuable and often hazardous reagents like hydrogen fluoride. |

| Solvent Recovery | Using techniques like distillation to purify and reuse solvents. | Lowers operational costs and reduces emissions of volatile organic compounds (VOCs). |

| Process Optimization | Adjusting parameters like temperature, pressure, and catalysts to maximize product yield. | Increases atom economy and reduces energy consumption per unit of product. mdpi.com |

| Water Removal | In reactions that produce water, its removal can shift the chemical equilibrium to favor product formation. mdpi.com | Can drive fluorination reactions to completion, improving overall yield and efficiency. |

Assessment of Industrial Scalability and Safety in Production

The industrial-scale production of fluorinated propanes is essential, as they are used as replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in applications like refrigeration and foam blowing pops.intepa.gov. The scalability of a synthetic process and the safety of the industrial operation are primary considerations.

Scalability: Processes intended for industrial production must be robust, reliable, and economically viable at a large scale. Gas-phase reactions using solid catalysts are often favored for industrial applications because they can be run continuously and are generally easier to scale up than batch processes in liquid phases google.com. The use of technologies like supercritical fluids has also been developed for large-scale production in other chemical sectors, offering potential advantages in processing mdpi.com.

Safety: Safety is a paramount concern in the production of fluorinated compounds due to the hazardous nature of many of the chemicals involved.

Handling of Reagents: Hydrogen fluoride (HF), a common fluorinating agent, is extremely corrosive and toxic. Industrial facilities must have stringent safety protocols, including specialized materials for construction, sophisticated monitoring systems to detect leaks, and comprehensive personal protective equipment (PPE) for workers carlroth.com.

Product Flammability: While many hydrofluorocarbons (HFCs) are non-flammable, some are classified as flammable and can form explosive mixtures with air under certain conditions pops.intthetrainingcenter.com. It is crucial to handle these substances in well-ventilated areas, away from ignition sources, and to use appropriate fire suppression equipment thetrainingcenter.comgreen-cooling-initiative.org.

Emergency Preparedness: Facilities must establish clear emergency response plans that include procedures for handling spills, leaks, and fires. This involves training personnel, providing access to safety equipment like self-contained breathing apparatus, and ensuring contaminated waste is disposed of correctly carlroth.comthetrainingcenter.com.

The table below outlines fundamental safety considerations for the industrial production of fluorinated compounds.

| Hazard Category | Key Considerations | Examples of Mitigation Measures |

| Chemical Exposure | Handling of corrosive and toxic reagents (e.g., HF) and intermediates. | Use of closed systems, proper ventilation, and appropriate PPE (gloves, goggles, respiratory protection). carlroth.comthetrainingcenter.com |

| Fire and Explosion | Flammability of solvents, reagents, or the final product. | Storage away from ignition sources, use of intrinsically safe equipment, and access to fire suppression systems. thetrainingcenter.com |

| Process Safety | Potential for runaway reactions, over-pressurization, or equipment failure. | Implementation of process control and monitoring systems, pressure relief valves, and regular equipment maintenance. |

| Environmental Release | Accidental spills or emissions of hazardous substances. | Secondary containment for storage tanks, spill response kits, and waste treatment facilities. carlroth.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.